molecular formula C9H8N2O B11919316 4-amino-1H-indole-3-carbaldehyde

4-amino-1H-indole-3-carbaldehyde

Cat. No.: B11919316
M. Wt: 160.17 g/mol
InChI Key: XJOFCIZUJHFJBA-UHFFFAOYSA-N
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Description

4-amino-1H-indole-3-carbaldehyde is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-1H-indole-3-carbaldehyde typically involves the functionalization of the indole ring. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . Another approach is the Vilsmeier-Haack reaction, where indole is treated with a formylating agent such as N,N-dimethylformamide and phosphorus oxychloride to introduce the formyl group at the 3-position .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions

4-amino-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-amino-1H-indole-3-carbaldehyde has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its potential role in biological processes and as a probe for biochemical pathways.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-amino-1H-indole-3-carbaldehyde involves its interaction with various molecular targets. The compound can act as a ligand for specific receptors, modulating their activity and influencing cellular pathways. For example, indole derivatives are known to interact with the aryl hydrocarbon receptor, which plays a role in regulating immune responses and detoxification processes .

Comparison with Similar Compounds

Similar Compounds

    1H-indole-3-carbaldehyde: Lacks the amino group at the 4-position.

    4-methyl-1H-indole-3-carbaldehyde: Has a methyl group instead of an amino group at the 4-position.

    4-nitro-1H-indole-3-carbaldehyde: Contains a nitro group at the 4-position.

Uniqueness

4-amino-1H-indole-3-carbaldehyde is unique due to the presence of both an amino group and an aldehyde group on the indole ring.

Properties

IUPAC Name

4-amino-1H-indole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c10-7-2-1-3-8-9(7)6(5-12)4-11-8/h1-5,11H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJOFCIZUJHFJBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)NC=C2C=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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